5-bromo-2-chloro-N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)benzamide
Overview
Description
5-bromo-2-chloro-N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)benzamide is a synthetic organic compound with the molecular formula C15H15BrClN3OS This compound is characterized by the presence of a benzamide core substituted with bromine and chlorine atoms, and a thiadiazole ring attached to a cyclohexyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-2-chloro-N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)benzamide typically involves multiple steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with cyclohexanone under acidic conditions to form 5-cyclohexyl-1,3,4-thiadiazole.
Bromination and Chlorination of Benzamide: The benzamide core is brominated and chlorinated using bromine and chlorine reagents under controlled conditions to obtain 5-bromo-2-chlorobenzamide.
Coupling Reaction: The final step involves coupling the brominated and chlorinated benzamide with the thiadiazole derivative. This can be achieved through a nucleophilic substitution reaction, often using a base such as sodium hydride in an aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of halogen atoms (bromine and chlorine) on the benzamide ring.
Oxidation and Reduction: The thiadiazole ring can participate in redox reactions, potentially altering its electronic properties and reactivity.
Coupling Reactions: The compound can be involved in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydride (NaH) in DMF.
Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Substitution: Formation of derivatives with different substituents on the benzamide ring.
Oxidation: Oxidized thiadiazole derivatives.
Reduction: Reduced forms of the thiadiazole ring.
Scientific Research Applications
Chemistry
In chemistry, 5-bromo-2-chloro-N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)benzamide is used as a building block for the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
The compound’s potential biological activity makes it a candidate for studies in medicinal chemistry. Researchers investigate its interactions with biological targets to develop new pharmaceuticals or agrochemicals.
Medicine
In medicine, this compound may be explored for its potential therapeutic effects. Its structure suggests it could interact with specific enzymes or receptors, making it a candidate for drug development.
Industry
Industrially, the compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism by which 5-bromo-2-chloro-N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)benzamide exerts its effects depends on its interaction with molecular targets. The presence of halogen atoms and the thiadiazole ring suggests it could interact with enzymes or receptors through hydrogen bonding, van der Waals forces, and hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 5-bromo-2-chloro-N-cyclohexylbenzamide
- 5-bromo-2-chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide
- 5-bromo-2-chloro-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide
Uniqueness
Compared to similar compounds, 5-bromo-2-chloro-N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)benzamide stands out due to the presence of the cyclohexyl group on the thiadiazole ring. This structural feature can influence its chemical reactivity and biological activity, potentially offering unique properties and applications.
Properties
IUPAC Name |
5-bromo-2-chloro-N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrClN3OS/c16-10-6-7-12(17)11(8-10)13(21)18-15-20-19-14(22-15)9-4-2-1-3-5-9/h6-9H,1-5H2,(H,18,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBPLKXYXYZRJNW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=NN=C(S2)NC(=O)C3=C(C=CC(=C3)Br)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrClN3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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